4-Amino-1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carboxamide
Description
4-Amino-1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carboxamide is a compound of interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound belongs to the class of pyrazoles, which are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. The presence of the trifluoroethyl group and the carboxamide functionality further enhances its chemical properties and potential reactivity.
Properties
IUPAC Name |
4-amino-2-(2,2,2-trifluoroethyl)pyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7F3N4O/c7-6(8,9)2-13-4(5(11)14)3(10)1-12-13/h1H,2,10H2,(H2,11,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKEYVBXBPPUYCV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NN(C(=C1N)C(=O)N)CC(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7F3N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carboxamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-amino-1H-pyrazole-5-carboxylic acid with 2,2,2-trifluoroethylamine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature.
Industrial Production Methods
For industrial-scale production, the synthesis may be optimized to improve yield and reduce costs. This could involve the use of more efficient catalysts, alternative solvents, or continuous flow reactors to enhance the reaction rate and scalability. The purification of the final product is typically achieved through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
4-Amino-1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The carboxamide group can be reduced to the corresponding amine.
Substitution: The trifluoroethyl group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of the corresponding amine.
Substitution: Formation of various alkyl or aryl derivatives depending on the substituent used.
Scientific Research Applications
Agricultural Applications
The primary application of 4-amino-1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carboxamide is in the development of fungicides. Compounds within the pyrazole family have been shown to inhibit succinate dehydrogenase (SDH), a key enzyme in the mitochondrial respiration chain of fungi. This inhibition mechanism is crucial for controlling phytopathogenic fungi that affect crops.
Fungicidal Activity
Recent studies have demonstrated that derivatives of pyrazole carboxamide exhibit significant antifungal properties against various plant pathogens. A notable example includes the synthesis of N-(substituted pyridinyl)-1-methyl(phenyl)-3-trifluoromethyl-1H-pyrazole-4-carboxamide derivatives, which showed moderate antifungal activities against pathogens such as Gibberella zeae, Fusarium oxysporum, and Cytospora mandshurica . Table 1 summarizes the antifungal activities of selected derivatives:
| Compound Name | Pathogen Tested | Inhibition Percentage (%) |
|---|---|---|
| 6a | Gibberella zeae | >50% at 100 µg/mL |
| 6b | Fusarium oxysporum | 45% at 100 µg/mL |
| 6c | Cytospora mandshurica | 55% at 100 µg/mL |
These findings indicate that modifications to the pyrazole structure can enhance antifungal efficacy, making these compounds promising candidates for agricultural fungicides.
Medicinal Chemistry Applications
Beyond agriculture, pyrazole derivatives are being explored for their medicinal properties, particularly in oncology and anti-inflammatory treatments.
Antitumor Activity
Research has highlighted the potential of pyrazole compounds as antitumor agents. A study synthesized a series of novel pyrazole derivatives and tested their cytotoxicity against breast cancer cell lines, including MCF-7 and MDA-MB-231. The results indicated that certain compounds exhibited significant cytotoxic effects and could potentially be used in combination therapies with established chemotherapeutics like doxorubicin .
Anti-inflammatory Properties
In addition to anticancer activity, some pyrazole derivatives have shown promise as anti-inflammatory agents. For instance, a series of Schiff bases derived from pyrazoles were synthesized and evaluated for their analgesic and antioxidant activities. The results demonstrated significant potential for these compounds in therapeutic applications .
Mechanistic Insights
The mechanism by which these compounds exert their biological effects often involves interactions at the molecular level. For example, molecular docking studies revealed that certain pyrazole derivatives could form hydrogen bonds with critical amino acids in target enzymes such as succinate dehydrogenase (SDH), enhancing their inhibitory effects .
Case Study 1: Development of SDHI Fungicides
A comprehensive study published in 2018 detailed the synthesis and testing of various pyrazole amide derivatives against seven phytopathogenic fungi. Among them, one compound demonstrated superior activity compared to existing fungicides like boscalid . This case underscores the relevance of structural modifications in enhancing biological activity.
Case Study 2: Anticancer Efficacy in Breast Cancer Models
Another investigation focused on the combination treatment of pyrazole derivatives with doxorubicin on breast cancer cell lines. The study utilized a combination index method to assess synergistic effects, revealing that certain pyrazoles could significantly enhance the efficacy of doxorubicin while reducing its dosage requirements .
Mechanism of Action
The mechanism of action of 4-Amino-1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets. The trifluoroethyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The amino and carboxamide groups can form hydrogen bonds with target proteins, potentially inhibiting their activity. The exact molecular pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
4-Amino-1H-pyrazole-5-carboxamide: Lacks the trifluoroethyl group, which may reduce its lipophilicity and overall reactivity.
1-(2,2,2-Trifluoroethyl)-1H-pyrazole-5-carboxamide: Lacks the amino group, which may affect its ability to form hydrogen bonds with target proteins.
Uniqueness
4-Amino-1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carboxamide is unique due to the presence of both the trifluoroethyl and amino groups, which enhance its chemical reactivity and potential biological activity. The combination of these functional groups allows for a wide range of chemical modifications and applications in various fields of research.
Biological Activity
4-Amino-1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carboxamide is a synthetic organic compound that has garnered attention for its potential biological activities. This compound belongs to the pyrazole class of heterocyclic compounds, which are known for their diverse pharmacological properties. The presence of the trifluoroethyl group enhances its lipophilicity and may contribute to its bioactivity.
Chemical Structure and Properties
The molecular formula for this compound is with a molecular weight of approximately 227.16 g/mol. Its structure includes an amino group, a trifluoroethyl substituent, and a carboxamide functional group, which are significant for its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C₆H₈F₃N₅O |
| Molecular Weight | 227.16 g/mol |
| IUPAC Name | This compound |
| Synonyms | None |
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The trifluoroethyl group may enhance binding affinity and stability in biological systems. Research indicates that this compound may inhibit certain enzyme activities or modulate receptor signaling pathways.
Antitumor Activity
Studies have shown that pyrazole derivatives exhibit significant antitumor properties. For instance, compounds structurally similar to this compound have demonstrated efficacy against various cancer cell lines by inhibiting pathways associated with tumor growth.
Anti-inflammatory Effects
Research has indicated that pyrazole derivatives can exhibit anti-inflammatory activity. The mechanism often involves the inhibition of nitric oxide production and modulation of inflammatory cytokines. This suggests that this compound could potentially be developed as an anti-inflammatory agent.
Antimicrobial Properties
Some studies have explored the antimicrobial effects of pyrazole derivatives. The unique structural features of this compound may contribute to its effectiveness against certain bacterial strains.
Case Studies and Research Findings
Several studies have evaluated the biological activity of pyrazole derivatives similar to this compound:
-
Antitumor Activity : A series of pyrazole derivatives were tested against BRAF(V600E) mutant cell lines. Compounds showed IC50 values in the low micromolar range, indicating potent antitumor activity .
Compound IC50 (µM) Target Pyrazole Derivative A 5 BRAF(V600E) Pyrazole Derivative B 10 EGFR - Anti-inflammatory Studies : In vitro assays demonstrated that certain pyrazoles inhibited LPS-induced TNF-α production in macrophages by over 50%, suggesting potential therapeutic applications in inflammatory diseases .
- Antimicrobial Testing : A derivative exhibited significant inhibition against various pathogens in agar diffusion assays, with zones of inhibition comparable to standard antibiotics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
